molecular formula C11H11ClN2O B3113601 N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide CAS No. 195884-25-4

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

Cat. No.: B3113601
CAS No.: 195884-25-4
M. Wt: 222.67 g/mol
InChI Key: DCMOVOMRIIJXOD-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide is a chemical building block of significant interest in medicinal and organic chemistry research. Its structure, featuring a 4-chlorophenethyl moiety linked to a reactive cyanoacetamide group, makes it a versatile precursor for the synthesis of various nitrogen-containing heterocycles, such as iminocoumarins, thiazoles, and dihydropyridines . Researchers utilize this compound to develop novel heterocyclic frameworks with potential biological activities. The compound is closely related to other cyanoacetamide derivatives that have demonstrated notable antimicrobial efficacy in scientific studies, showing activity against strains of Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans . The mechanism of action for this class of compounds often involves the reactive cyanoacetamide moiety participating in nucleophilic reactions and condensations, enabling the construction of complex molecules . Furthermore, the electron-withdrawing nature of the cyano group enhances the acidity of the adjacent methylene protons, facilitating condensation reactions with various carbonyl compounds and aldehydes. This compound is intended for research applications only, including as a key intermediate in pharmaceutical development and in antimicrobial studies . It is strictly for laboratory use and is not approved for human or veterinary consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c12-10-3-1-9(2-4-10)6-8-14-11(15)5-7-13/h1-4H,5-6,8H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCMOVOMRIIJXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CC#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide typically involves the reaction of 4-chlorophenylethylamine with cyanoacetic acid or its derivatives. One common method includes the following steps:

    Formation of the Intermediate: 4-chlorophenylethylamine is reacted with cyanoacetic acid in the presence of a dehydrating agent such as acetic anhydride.

    Cyclization: The intermediate formed undergoes cyclization to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other strong bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.

    Materials Science: The compound is used in the synthesis of polymers and advanced materials due to its reactive cyano group.

    Biological Studies: It serves as a precursor in the synthesis of bioactive molecules for studying various biological pathways.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to receptors or enzymes. The 4-chlorophenyl group enhances lipophilicity, aiding in membrane permeability and bioavailability.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Modifications Key Properties/Applications References
N-(4-Chlorophenyl)-2-cyanoacetamide C₉H₇ClN₂O Direct 4-chlorophenyl attachment to amide N Intermediate in organic synthesis
2-Chloro-N-(4-cyanophenyl)acetamide C₉H₇ClN₂O Chloroacetamide with 4-cyanophenyl substituent Synthetic chemistry applications
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₇ClFNO Fluorophenyl group; chloroacetamide backbone Crystal packing via N–H∙∙∙O hydrogen bonds
N-(2-Chloro-4-fluorophenyl)-2-cyanoacetamide C₉H₆ClFN₂O Mixed chloro/fluoro substitution on phenyl Potential bioactivity modulation
2-(4-Chlorophenyl)-N-(2-{4-[2-(4-chlorophenyl)acetyl]piperazin-1-yl}ethyl)acetamide C₂₂H₂₅Cl₂N₃O₂ Piperazine ring; dual 4-chlorophenyl groups Enhanced pharmacological potential
N-[2-(4-Chlorophenyl)ethyl]-2-cyanoacetamide C₁₁H₁₁ClN₂O (inferred) Ethyl spacer between N and 4-chlorophenyl Improved lipophilicity for drug design

Physicochemical Properties

  • Lipophilicity: The ethyl chain in this compound likely increases logP compared to N-(4-chlorophenyl)-2-cyanoacetamide, enhancing membrane permeability in biological systems .
  • Crystallinity : Compounds like 2-chloro-N-(4-fluorophenyl)acetamide exhibit defined crystal structures stabilized by hydrogen bonds (N–H∙∙∙O), while the ethyl spacer in the target compound may reduce crystallinity due to conformational flexibility .
  • Solubility: Cyano and chloro groups generally reduce aqueous solubility. However, the ethyl group could marginally improve solubility in organic solvents compared to bulkier analogs like the piperazine-containing derivative .

Biological Activity

N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide is an organic compound that has garnered interest due to its unique structural features and potential biological activities. This compound includes a cyanoacetamide functional group linked to a 2-(4-chlorophenyl)ethyl chain, characterized by the presence of a chlorine atom on the phenyl ring, which may influence its chemical properties and biological effects.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C12_{12}H12_{12}ClN2_{2}O
  • Molecular Weight : 236.68 g/mol

The presence of both cyano and amide functionalities suggests that this compound could participate in various chemical reactions, potentially leading to diverse biological activities. However, specific studies focusing on its biological mechanisms remain limited.

Antimicrobial Activity

While direct studies on this compound are sparse, related compounds have shown promising antimicrobial activities. For instance, other cyanoacetamides have been evaluated for their efficacy against various pathogens. A comparative analysis of related compounds indicates that structural modifications can significantly influence antimicrobial potency.

CompoundActivityMinimum Inhibitory Concentration (MIC)
Compound AActive against Staphylococcus aureus0.22 µg/mL
Compound BActive against Escherichia coli0.25 µg/mL
This compoundNot yet evaluatedN/A

Enzyme Inhibition

The potential for this compound to act as an enzyme inhibitor has been suggested based on the behavior of similar compounds. For example, some cyanoacetamides have demonstrated inhibitory effects on acetylcholinesterase (AChE), which is crucial for neurotransmission.

  • Inhibition Mechanism : Cyanoacetamides may interact with the active site of AChE, leading to decreased enzyme activity and increased acetylcholine levels in synaptic clefts.

A study evaluating various derivatives indicated that modifications at the para-position of phenyl rings could enhance AChE inhibition:

CompoundAChE Inhibition (%) at 50 µM
Compound C48.61%
This compoundNot yet evaluated

Synthesis and Evaluation

Research has indicated that this compound can be synthesized through various methods involving cyanoacetic acid derivatives. The synthesis process typically involves nucleophilic substitution reactions where the chlorinated phenyl group plays a significant role in determining the compound's reactivity.

Future Directions

Given the limited current data on the biological activity of this compound, future research should focus on:

  • In Vitro Studies : Conducting detailed in vitro evaluations to determine antimicrobial and enzyme inhibitory properties.
  • Mechanistic Studies : Investigating the specific mechanisms of action at the molecular level.
  • Structure-Activity Relationship (SAR) : Exploring how variations in structure affect biological activity, particularly focusing on substituents on the phenyl ring.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is synthesized via a multi-step process involving substitution and condensation reactions. A typical route starts with 4-chlorophenethylamine reacting with cyanoacetic acid under acidic or basic conditions. Key parameters include:

  • Temperature control : Maintaining 60–80°C during condensation to avoid side reactions.
  • Catalysts : Use of coupling agents like EDCl/HOBt or DCC to enhance amide bond formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .
    • Data Validation : Monitor reaction progress via TLC and confirm structure using 1H^1H-NMR (e.g., δ 3.5–3.8 ppm for CH2_2 adjacent to the amide) and HRMS (calculated [M+H]+^+: 263.06 g/mol) .

Q. How can the structural integrity and purity of this compound be rigorously validated?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Confirm the presence of the 4-chlorophenyl group (δ 7.2–7.4 ppm, aromatic protons) and cyanoacetamide moiety (δ 3.8–4.0 ppm for CH2_2-CN) .
  • HPLC : Use a C18 column with UV detection at 254 nm; retention time should match a reference standard.
  • Elemental Analysis : Ensure C, H, N, and Cl percentages align with theoretical values (e.g., C: 59.45%, H: 4.60%, N: 10.65%, Cl: 13.45%) .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Solubility : Test in DMSO (high solubility), ethanol (moderate), and water (low). Use UV-Vis spectroscopy to quantify solubility limits.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Monitor degradation via HPLC; acidic conditions (pH < 3) may hydrolyze the amide bond .

Advanced Research Questions

Q. What strategies can be employed to analyze the compound's potential as an enzyme inhibitor, particularly targeting kinases or proteases?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinity to kinase ATP-binding pockets (e.g., EGFR or CDK2). The cyano group may act as a hydrogen bond acceptor .
  • In Vitro Assays : Perform fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) at 10–100 µM concentrations. Compare IC50_{50} values with known inhibitors .

Q. How do structural modifications (e.g., halogen substitution or side-chain elongation) impact its biological activity?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with fluoro, bromo, or methyl groups on the phenyl ring. Test antimicrobial activity against E. coli and S. aureus using MIC assays.
  • Data Interpretation : Increased lipophilicity (e.g., bromo substitution) may enhance membrane permeability but reduce solubility .

Q. What computational methods are effective in predicting the compound's ADMET properties?

  • Methodological Answer :

  • In Silico Tools : Use SwissADME for predicting bioavailability (Lipinski’s Rule of Five) and toxicity (ProTox-II for hepatotoxicity risk).
  • Key Findings : The compound likely has moderate permeability (logP ~2.8) but may require formulation optimization for oral delivery .

Q. How can contradictions in reported biological data (e.g., conflicting IC50_{50} values) be resolved?

  • Methodological Answer :

  • Standardization : Re-test activity under uniform conditions (e.g., 37°C, 5% CO2_2, 48-hour exposure).
  • Assay Validation : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate cell lines via STR profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide
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N-[2-(4-chlorophenyl)ethyl]-2-cyanoacetamide

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